molecular formula C12H15BF3KO2 B13658858 Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide

Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide

Cat. No.: B13658858
M. Wt: 298.15 g/mol
InChI Key: VWBXVSQEVOTMEO-UHFFFAOYSA-N
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Description

Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide is a chemical compound with the molecular formula C10H12BF3KO2. It is a member of the potassium trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a trifluoroborate group and an oxan-4-ylmethoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide typically involves the reaction of 4-[(oxan-4-yl)methoxy]phenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature for several hours, followed by the addition of water to precipitate the product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, borohydrides, and various substituted boron compounds, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can participate in nucleophilic substitution reactions, while the oxan-4-ylmethoxyphenyl moiety can interact with various molecular targets. The compound’s stability and reactivity make it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide is unique due to its specific structural features, which provide it with distinct reactivity and stability compared to other potassium trifluoroborates. The presence of the oxan-4-ylmethoxyphenyl group enhances its solubility and compatibility with various solvents, making it more versatile in different chemical reactions .

Properties

Molecular Formula

C12H15BF3KO2

Molecular Weight

298.15 g/mol

IUPAC Name

potassium;trifluoro-[4-(oxan-4-ylmethoxy)phenyl]boranuide

InChI

InChI=1S/C12H15BF3O2.K/c14-13(15,16)11-1-3-12(4-2-11)18-9-10-5-7-17-8-6-10;/h1-4,10H,5-9H2;/q-1;+1

InChI Key

VWBXVSQEVOTMEO-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)OCC2CCOCC2)(F)(F)F.[K+]

Origin of Product

United States

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